![molecular formula C15H21NO5S2 B2419190 methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034236-05-8](/img/structure/B2419190.png)
methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclization and Anilide Formation : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases, resulting in exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- Process Optimization for Intermediate Synthesis : Optimization of reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride production, can significantly improve the overall yield through adjustments in molar ratio, reaction time, and temperature (Xu, Guo, Li, & Liu, 2018).
- Benzothiopyran Derivatives Synthesis : The preparation of 4-aryl-2-methyl(or phenyl)thio-2H-1-benzothiopyrans from 1-(1-aryl-2-methoxyethenyl)-2-{[methyl (or phenyl)thiomethyl]thio)benzenes via lithiation and intramolecular cyclization demonstrates the compound's utility in generating structurally diverse heterocycles (Kobayashi, Horiuchi, Miyamoto, Morikawa, & Konishi, 2006).
Photophysical and Photochemical Properties
- Photopolymerization Initiators : A study on alkoxyamine derivatives, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, reveals their potential as photoinitiators for nitroxide-mediated photopolymerization, highlighting the compound's role in advanced polymer synthesis (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
- Luminescence Enhancement : The synthesis and study of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives illustrate how substituents affect luminescence properties, offering insights into designing materials with enhanced quantum yields for potential use in optical applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
properties
IUPAC Name |
methyl 4-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-20-14(17)12-3-5-13(6-4-12)23(18,19)16-11-15(21-2)7-9-22-10-8-15/h3-6,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKYKKTUMMUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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